molecular formula C20H18N4O B4425735 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Cat. No.: B4425735
M. Wt: 330.4 g/mol
InChI Key: KMBGWGWUZNJAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is a synthetic heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This complex molecule features a fused benzimidazoquinazolinone scaffold, a structural motif present in various compounds with documented biological activities . The integration of the pyridin-3-yl moiety is a strategic feature, as pyridine is a common pharmacophore known to improve pharmacokinetic properties, including aqueous solubility and the ability to engage in hydrogen bonding with biological targets . Compounds based on the quinazolinone core have demonstrated significant interest in pharmaceutical research, showing potential as inhibitors for a range of cancer-related enzymes and possessing diverse pharmacological activities such as anticancer, antimicrobial, and anticonvulsant effects . The specific substitution pattern of this compound suggests it is a candidate for investigating mechanisms like enzyme inhibition or receptor modulation. Its structural complexity may lend itself to interactions with biological targets through multiple modes, including intercalation into DNA or binding to enzyme active sites . Researchers can utilize this chemical as a key intermediate in heterocyclic synthesis or as a lead compound for developing novel therapeutic agents. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-12-9-15-18(17(25)10-12)19(13-5-4-8-21-11-13)24-16-7-3-2-6-14(16)22-20(24)23-15/h2-8,11-12,19H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBGWGWUZNJAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CN=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322048
Record name 3-methyl-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727392-85-0
Record name 3-methyl-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of [RuCl2(pcymene)]2 as a catalyst and Cu(OAc)2·H2O as an oxidant in a solvent like DCE (dichloroethane) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazo[2,1-b]quinazolinone scaffold is shared among several compounds, with variations in substituents influencing physicochemical and biological properties. Key comparisons include:

3-Methyl-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
  • Structure : Differs by substitution of pyridin-3-yl with a thienyl group.
  • Molecular Formula : C₁₉H₁₇N₃OS (vs. pyridinyl analog’s C₁₉H₁₇N₃O).
  • Pyridine’s electronegative nitrogen may enhance hydrogen bonding in biological systems compared to thiophene’s less polar sulfur .
Benzoquinazolinone Derivatives (e.g., Compound 12 in )
  • Structure: Features a benzo[g]pyrido[2,1-b]quinazolinone core with a cyclohexyl-hydroxy group and a pyrazolylpyridinylmethyl substituent.
  • Activity : Reported to exhibit higher functional potency due to optimized substituents, highlighting the importance of hydrophobic and hydrogen-bonding groups in enhancing biological activity .
Imidazo[2,1-b]thiazole Derivatives ()
  • Structure : Replace the benzimidazo-quinazoline core with imidazo[2,1-b]thiazole linked to pyridine via acetamide.
  • Substituent Trends : Chlorophenyl or fluorobenzyl groups increase melting points (e.g., 215–217°C for 5f) compared to methoxy/methylpiperazine derivatives (108–134°C), suggesting halogenated aryl groups enhance crystallinity .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Class Core Structure Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound (Pyridin-3-yl) Benzimidazo-quinazoline 3-Methyl, 12-pyridinyl Not reported Not reported ~335 (estimated)
Thienyl Analog Benzimidazo-quinazoline 3-Methyl, 12-thienyl Not reported Not reported 335.42
Imidazo[2,1-b]thiazole (5f) Imidazo[2,1-b]thiazole 6-(4-Chlorophenyl) 215–217 72 573.18 (5l)
Benzoquinazolinone (Compound 12) Benzo[g]pyrido-quinazolinone Cyclohexyl-hydroxy Not reported Not reported ~387 (MS [M+1])

Biological Activity

The compound 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article focuses on its biological activity, exploring various research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C₃₁H₃₃N₅O
  • Molecular Weight : 495.63 g/mol

Structural Characteristics

The compound features a unique arrangement of nitrogen-containing rings which contribute to its biological activity. The presence of both benzimidazole and quinazoline moieties is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit potent anticancer activities. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. Notably:

  • IC50 Values : Some quinazoline derivatives have demonstrated IC50 values as low as 7.09 µM against HepG2 cells, indicating strong cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression. In particular, the inhibition of dihydrofolate reductase (DHFR) has been noted among similar compounds:

CompoundTarget EnzymeIC50 (µM)
Compound ADHFR18.79
Compound BDHFR13.46

This table illustrates the efficacy of related compounds in inhibiting DHFR, a critical enzyme in nucleotide synthesis and cell proliferation .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of quinazoline derivatives. For example, certain analogs have shown protective effects in PC12 cells subjected to oxidative stress:

  • Neuroprotective Activity : Compounds were tested for their ability to reduce cell death induced by hydrogen peroxide, with some achieving significant protective effects .

Antimicrobial Activity

Emerging data also suggest that the compound may possess antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings indicate the potential for development as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a recent study, a series of quinazoline derivatives were synthesized and tested against multiple cancer cell lines. The results highlighted the structural modifications that enhance anticancer activity, with several compounds achieving IC50 values below 10 µM against MCF-7 cells.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of pyridazinone derivatives related to the target compound. These studies revealed that specific substitutions on the quinazoline core significantly improved neuroprotective outcomes in cellular models of neurodegeneration.

Q & A

Basic Question: What synthetic routes are commonly employed for synthesizing 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-component reactions (MCRs) or stepwise cyclization strategies. For benzimidazo-quinazolinone derivatives, MCRs using benzyl halides, amines, and carbonyl precursors under reflux in polar aprotic solvents (e.g., ethanol or acetonitrile) are common . Catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization. Optimization requires monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Key parameters include temperature control (80–120°C), solvent polarity adjustments, and stoichiometric balancing of reactive groups (e.g., pyridinyl moieties) .

Basic Question: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
Structural validation necessitates a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and heterocyclic connectivity, particularly for the tetrahydrobenzimidazo-quinazolinone core and pyridinyl substituents .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy, especially for complex fused-ring systems .
  • X-ray Crystallography: Resolves stereochemical ambiguities and validates bond angles/planarity in the benzimidazo-quinazolinone framework .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., hydroxyl or amine groups) through characteristic absorption bands .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity or stability?

Methodological Answer:
Discrepancies often arise from incomplete quantum chemical models or overlooked solvent effects. To address this:

Refine Computational Models: Use density functional theory (DFT) with solvent-phase corrections (e.g., COSMO-RS) to simulate reaction pathways under experimental conditions .

Iterative Feedback: Integrate experimental data (e.g., kinetic profiles) into computational workflows to recalibrate transition-state barriers or intermediate energies .

In Situ Monitoring: Employ techniques like Raman spectroscopy or mass spectrometry to detect transient intermediates, which can validate or challenge computational intermediates .

Advanced Question: What methodologies are recommended for elucidating the reaction mechanisms of benzimidazo-quinazolinone derivatives under varying catalytic conditions?

Methodological Answer:
Mechanistic studies require a multi-pronged approach:

  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., C-H bonds in the pyridinyl group) to identify rate-determining steps .
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Captures short-lived intermediates in catalytic cycles, such as metal-ligand complexes .
  • Computational Reaction Path Mapping: Apply nudged elastic band (NEB) methods to map potential energy surfaces and identify competing pathways (e.g., cyclization vs. dimerization) .

Advanced Question: How should researchers design experiments to evaluate the pharmacological potential of this compound while minimizing off-target effects?

Methodological Answer:
Prioritize a tiered screening strategy:

In Vitro Assays: Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to assess binding affinity to target proteins (e.g., kinases or GPCRs) .

Molecular Docking: Perform virtual screening against Protein Data Bank (PDB) structures to predict binding modes and prioritize structural analogs .

ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity using hepatocyte models or computational tools like SwissADME .

Selectivity Panels: Screen against related receptors/enzymes to identify cross-reactivity, guided by structural similarity clustering .

Advanced Question: What experimental and computational strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen-bonding interactions .
  • Lipinski’s Rule Compliance: Modify substituents (e.g., pyridinyl groups) to reduce molecular weight (<500 Da) and logP values (<5) while retaining activity .
  • Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve plasma half-life, monitored via dynamic light scattering (DLS) and in vivo pharmacokinetic assays .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Chemical Hygiene Plan (CHP): Adhere to institutional CHP guidelines for toxic or irritant compounds, including fume hood use and personal protective equipment (PPE) .
  • Waste Management: Segregate halogenated solvents (e.g., dichloromethane) used in synthesis for proper disposal .
  • Emergency Preparedness: Maintain spill kits and antidotes (e.g., activated charcoal) for accidental exposure, with training sessions for lab personnel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
Reactant of Route 2
3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.